molecular formula C14H11FO3 B6397668 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid CAS No. 1261929-97-8

3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397668
CAS No.: 1261929-97-8
M. Wt: 246.23 g/mol
InChI Key: GFPSDCMPVHQZGO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a hydroxymethyl group

Properties

IUPAC Name

3-fluoro-4-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-7-11(14(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPSDCMPVHQZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689076
Record name 2-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-97-8
Record name 2-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution of a fluorinated benzene derivative, followed by the introduction of the hydroxymethyl group through a formylation reaction. The final step involves the oxidation of the formyl group to a carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 3-Fluoro-4-(3-carboxyphenyl)benzoic acid.

    Reduction: 3-Fluoro-4-(3-hydroxymethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential anti-inflammatory and analgesic properties.
  • Evaluated as a candidate for drug development targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison:

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    3-Fluoro-4-methoxybenzoic acid: Contains a methoxy group instead of a hydroxymethyl group, leading to different chemical and physical properties.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: The trifluoromethyl group significantly alters the compound’s electronic properties, making it more hydrophobic and potentially more reactive in certain chemical reactions.

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